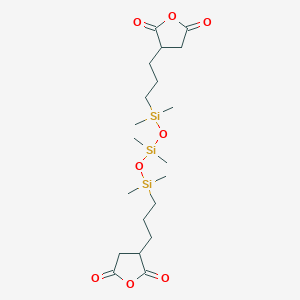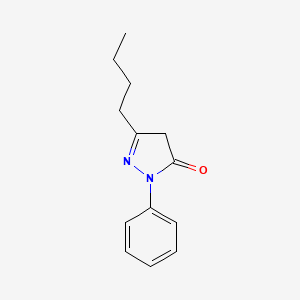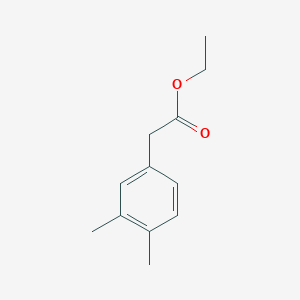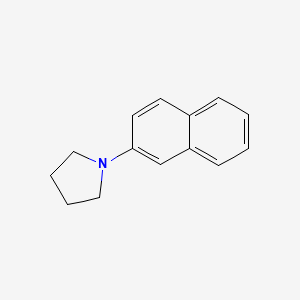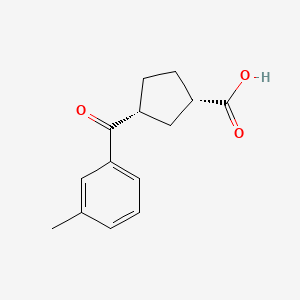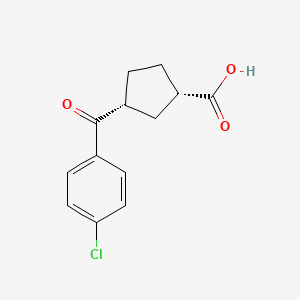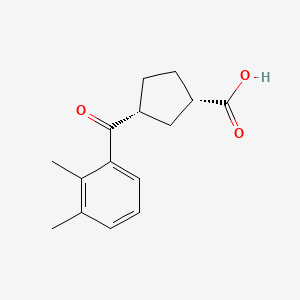
cis-3-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cis-3-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 732252-91-4 . It has a molecular weight of 246.31 . The compound is not chirally pure, meaning it contains a mixture of enantiomers .
Molecular Structure Analysis
The IUPAC name for this compound is (1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid . The InChI code is 1S/C15H18O3/c1-9-4-3-5-13(10(9)2)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.31 . It’s recommended to be stored at a temperature between 28 C .Applications De Recherche Scientifique
Analytical Method Development
Research on related cyclopentane carboxylic acids often focuses on developing analytical methods for detecting these compounds or their metabolites in biological samples. For example, Baker et al. (2004) described a method for measuring metabolites of synthetic pyrethroid insecticides in human urine, showcasing the importance of these compounds as biomarkers of exposure to environmental chemicals (Baker, Olsson, & Barr, 2004). This kind of research is critical for environmental health studies and underscores the relevance of cyclopentane derivatives in toxicological assessments.
Drug Design and Isosteres
Cyclopentane-1,3-diones, bearing structural resemblance to carboxylic acids, have been explored for their potential as isosteres in drug design. Ballatore et al. (2011) investigated cyclopentane-1,3-diones as novel isosteres for the carboxylic acid functional group, demonstrating their application in the design of potent thromboxane A2 receptor antagonists (Ballatore et al., 2011). This research highlights the versatility of cyclopentane derivatives in medicinal chemistry, potentially offering new pathways for therapeutic development.
Catalysis and Chemical Synthesis
Feuerstein et al. (2001) demonstrated the use of a palladium-tetraphosphine catalyst system for the cross-coupling of aryl bromides with arylboronic acids, noting the significant influence of ligands on the reaction outcome (Feuerstein, Laurenti, Bougeant, Doucet, & Santelli, 2001). Such studies underscore the importance of cyclopentane derivatives in facilitating complex chemical syntheses, contributing to the development of more efficient and selective catalytic processes.
Environmental Monitoring
The development of analytical methods for detecting metabolites of cyclopentane derivatives in biological samples, as discussed by Klimowska and Wielgomas (2018), is crucial for environmental monitoring and assessing human exposure to chemical agents (Klimowska & Wielgomas, 2018). This research area highlights the environmental relevance of cyclopentane carboxylic acids and their derivatives, contributing to a better understanding of the impact of synthetic chemicals on human health and the environment.
Safety and Hazards
Propriétés
IUPAC Name |
(1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-4-3-5-13(10(9)2)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGCSSDHDHTWDY-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2CCC(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)
